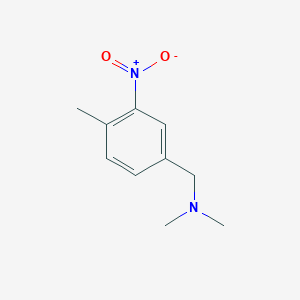
Ethyl-(Z)-2,3-dibromopropenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-(Z)-2,3-dibromopropenoate is an organic compound characterized by the presence of two bromine atoms attached to a propenoate ester. This compound is notable for its applications in organic synthesis and its potential utility in various scientific research fields. Its molecular formula is C5H6Br2O2, and it is often used as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl-(Z)-2,3-dibromopropenoate can be synthesized through several methods, including:
Bromination of Ethyl Propenoate: This method involves the addition of bromine to ethyl propenoate under controlled conditions to ensure the formation of the (Z)-isomer. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent the formation of unwanted by-products.
Halogen Exchange Reactions: Another method involves the exchange of halogens on a pre-existing dibromo compound, using reagents like sodium bromide in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems can also help in scaling up the production process efficiently.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of various addition products.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxides, and amines are commonly used.
Solvents: Dichloromethane, ethanol, and water are typical solvents.
Catalysts: Phase transfer catalysts or Lewis acids may be employed to enhance reaction rates.
Major Products:
Substitution Products: Depending on the nucleophile, products can range from alcohols to amines.
Elimination Products: Alkenes are the primary products of elimination reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl-(Z)-2,3-dibromopropenoate has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use it to study enzyme-catalyzed reactions and to develop enzyme inhibitors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which ethyl-(Z)-2,3-dibromopropenoate exerts its effects depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of bromide ions.
Molecular Targets and Pathways:
Enzymatic Reactions: It can inhibit or modify the activity of enzymes by reacting with active site residues.
Polymerization: It can initiate or propagate polymerization reactions, leading to the formation of new materials.
Vergleich Mit ähnlichen Verbindungen
Ethyl-(Z)-2,3-dibromopropenoate can be compared with other dibromo compounds such as:
Ethyl-(E)-2,3-dibromopropenoate: The (E)-isomer has different spatial arrangement of bromine atoms, leading to different reactivity and applications.
Dibromoethane: A simpler dibromo compound used in different contexts, such as fumigation and organic synthesis.
Uniqueness: this compound is unique due to its specific geometric configuration, which influences its reactivity and the types of products it can form. This makes it particularly valuable in stereoselective synthesis and in applications requiring precise control over molecular geometry.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biological research, and material science. Its unique properties and reactivity make it a valuable tool for scientists and industrial chemists alike.
Eigenschaften
Molekularformel |
C5H6Br2O2 |
|---|---|
Molekulargewicht |
257.91 g/mol |
IUPAC-Name |
ethyl (Z)-2,3-dibromoprop-2-enoate |
InChI |
InChI=1S/C5H6Br2O2/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3/b4-3- |
InChI-Schlüssel |
RCZNRJVVXOOAHG-ARJAWSKDSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/Br)/Br |
Kanonische SMILES |
CCOC(=O)C(=CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)

![1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)

![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085207.png)
![6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12085214.png)
![[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12085219.png)
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)



![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-](/img/structure/B12085249.png)

